molecular formula C40H22N4O8S3 B15195240 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester CAS No. 68901-25-7

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester

Cat. No.: B15195240
CAS No.: 68901-25-7
M. Wt: 782.8 g/mol
InChI Key: DARRPGLRJQJARX-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester involves multiple steps, including esterification, coupling, and diazotization reactions. The process typically requires specialized organic synthesis techniques and conditions. Industrial production methods may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its functional groups, leading to new derivatives.

    Substitution: The diazo group can participate in substitution reactions, often with nucleophiles, to form new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other naphthalenesulfonic acid derivatives and diazo compounds. What sets 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-1,2-naphthalenediyl ester apart is its unique combination of functional groups, which confer distinct reactivity and application potential. Examples of similar compounds are:

Properties

CAS No.

68901-25-7

Molecular Formula

C40H22N4O8S3

Molecular Weight

782.8 g/mol

IUPAC Name

2-diazonio-5-[2-[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]sulfanylnaphthalen-1-yl]oxysulfonylnaphthalen-1-olate

InChI

InChI=1S/C40H22N4O8S3/c41-43-31-19-17-27-29(37(31)45)11-5-13-35(27)54(47,48)51-39-25-9-3-1-7-23(25)15-21-33(39)53-34-22-16-24-8-2-4-10-26(24)40(34)52-55(49,50)36-14-6-12-30-28(36)18-20-32(44-42)38(30)46/h1-22H

InChI Key

DARRPGLRJQJARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)SC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N

Origin of Product

United States

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